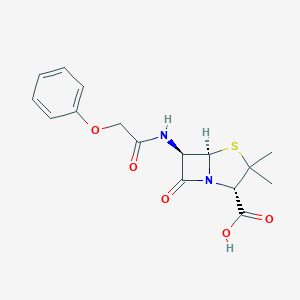
Penicillin v
描述
Pencillin V, also known as phenoxymethylpenicillin, is a type of penicillin antibiotic that is primarily used to treat various bacterial infections. It is effective against infections caused by certain bacteria, including those responsible for pneumonia, scarlet fever, and infections of the ear, skin, and throat. Unlike some antibiotics, Penicillin V is not effective against viral infections such as the common cold or flu. The medication works by inhibiting the growth of bacteria, thereby helping to eliminate the infection. It is typically administered orally in tablet or liquid form, and the dosage depends on the type and severity of the infection being treated.
准备方法
Fermentation Process
The production of Penicillin V begins with a fermentation process using the microorganism Penicillium chrysogenum[“][“]. This process involves several key steps:
Sterile culture preparation: A sterile culture of the penicillin mold is propagated in 3-liter flasks and then transferred to 200-gallon "seed" tanks[“].
Deep-tank fermentation: The culture is moved to large fermenter tanks containing a nutrient medium, primarily composed of corn steep liquor, milk sugar, salts, and minerals.
Growth period: The mold is allowed to grow for 2-4 days under controlled conditions.
Precursor addition: Phenoxyacetic acid is added during fermentation to produce this compound specifically[“].
Extraction and Purification
After fermentation, the penicillin must be extracted and purified through several steps:
Broth filtration: The fermentation broth is filtered to separate the biomass from the liquid containing penicillin[“].
Acidification: The filtered broth is acidified to pH[“].
Solvent extraction: N-butyl acetate is added to the acidified broth for extraction. This process is typically repeated for better results.
Back-extraction: The penicillin is extracted from the N-butyl acetate solution using sodium bicarbonate solution at pH 6.8-7.1.
Re-extraction: The process is repeated by adjusting the pH back to 2.0 and extracting into N-butyl acetate again[“].
Crystallization and Finishing
The final stages of this compound preparation involve:
Concentration: The extracted penicillin solution is concentrated to about 50,000 units/mL[“].
Crystallization: Butanol is added, and the solution is vacuum distilled under specific temperature and pressure conditions to induce crystallization of this compound sodium salt[“].
Filtration and drying: The crystals are filtered, washed, and dried at 60°C under vacuum for about 16 hours.
Final processing: The dried product is milled and packaged.
Novel Preparation methods
β-Cyclodextrin Inclusion Complexes
A new method to improve this compound's properties involves creating inclusion complexes with β-cyclodextrin:
Saturated aqueous solution method is used to prepare the complex.
Optimal conditions: β-CD to this compound potassium molar ratio of 4:1, stirring at 50°C for 12 hours[“].
This method achieves an encapsulation efficiency of 29.40%.
Quality Control and Analysis
Throughout the preparation process, various analytical techniques are employed:
HPLC and proton NMR for analyzing penicillin content in fermentation broth.
Scanning electron microscopy, Differential Scanning Calorimeter (DSC), and X-ray Diffraction (XRD) for characterizing β-cyclodextrin inclusion complexes[“].
UV spectrophotometry for determining formation constants of complexes.
化学反应分析
Structure and Reactivity
Penicillin V (Penicillin vlpenicillin) is characterized by a β-lactam penicillin ring with a phenoxy-methyl side chain attached. This structure is crucial for its reactivity:
The β-lactam ring is responsible for the molecule's antimicrobial properties[“].
The side chain influences specific reactivity and potential cross-reactions.
Hydrolysis Reactions
This compound undergoes hydrolysis reactions, which are pH-dependent:
Alkaline hydrolysis
Acid hydrolysis
The reaction rate is strongly influenced by pH, and both products (phenoxy-acetic acid and 6-APA) inhibit the reaction[“].
Enzymatic Reactions
This compound acylase (PVA) catalyzes the hydrolysis of this compound:
PVA from Streptomyces lavendulae shows high specificity for the phenoxyacetyl-(V)- side chain.
The reaction is affected by pH, substrate concentration, and product inhibition[“].
Immobilized PVA has been used in industrial processes, with an effectiveness factor of about 0.65 for commercial-size particles.
Interactions with Organic Solvents
PVA activity is modulated by organic solvents:
Water-soluble cosolvents increase catalytic activity up to a critical concentration[“].
Alcohols and aprotic polar solvents show linear correlations with activity enhancement[“].
The effect depends on the solvent's log P value and concentration.
Free Radical Reactions
This compound reacts with free radicals in aqueous solutions:
Hydroxyl radical (•OH) reaction rate constant: (8.76 ± 0.28) × 10^9 M^-1 s^-1[“].
Hydrated electron (e^-aq) reaction rate constant: (5.76 ± 0.24) × 10^9 M^-1 s^-1.
These reactions are relevant in advanced oxidation/reduction processes for water treatment.
Analytical Techniques
Several analytical methods are used to study this compound reactions:
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) spectroscopy
UV-Vis spectrophotometry
Mass spectrometry
Transient absorption spectroscopy for studying intermediate radicals[“]
科学研究应用
Pharmacokinetic Studies
Researchers are conducting in-depth pharmacokinetic studies on Penicillin V:
Population pharmacokinetic modeling to understand variability in drug absorption and elimination[“].
Analysis of total and unbound this compound serum concentrations.
Development of 3-compartment models with absorptive time lag to describe this compound pharmacokinetics.
Investigation of plasma protein binding, with observations indicating 77% binding.
Antimicrobial Efficacy Research
This compound remains an important subject in antimicrobial research:
In vitro studies against various pathogens, particularly Streptococcus pneumoniae[“].
Investigations into mechanisms of action and resistance development.
Comparative studies with other antibiotics for respiratory tract infections[“].
Clinical Trial Applications
This compound continues to be studied in clinical trials:
Randomized, double-blind, placebo-controlled trials to evaluate efficacy in treating conditions like acute sinusitis[“].
Comparison of this compound effectiveness with other antibiotics and placebo.
Assessment of recovery rates and reduction in clinical severity scores.
Analytical Method Development
Advanced analytical techniques are being employed to study this compound:
High-performance liquid chromatography (HPLC) for precise concentration measurements.
Mass spectrometry for detailed analysis of drug metabolism and distribution[“].
作用机制
Action of Penicillin V
This compound, like other β-lactam antibiotics, exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. This mechanism involves several key steps:
Binding to Penicillin-Binding Proteins (PBPs)
This compound targets specific enzymes called penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis[“][“]. These PBPs, also known as transpeptidases, are responsible for creating peptide cross-links in the peptidoglycan layer of the bacterial cell wall[“].
Structural Mimicry
The β-lactam ring of this compound structurally mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors[“]. This similarity allows this compound to bind to the active site of PBPs, effectively blocking their normal function[“].
Irreversible Inhibition
Upon binding, this compound forms an irreversible covalent bond with the active site serine residue of PBPs9. This acylation reaction permanently inactivates the PBPs, preventing them from performing their crucial role in cell wall synthesis[“].
Disruption of Peptidoglycan Cross-linking
By inhibiting PBPs, this compound interferes with the final transpeptidation step of peptidoglycan synthesis1. This disruption weakens the cell wall structure, particularly in Gram-positive bacteria where peptidoglycan is the primary component of the cell wall[“].
Cell Lysis
The weakened cell wall cannot withstand the internal osmotic pressure of the bacterium, ultimately leading to cell lysis and death18. This bactericidal effect is most pronounced in actively dividing cells, where new cell wall synthesis is critical[“].
Specificity for Gram-positive Bacteria
This compound is particularly effective against Gram-positive bacteria due to their exposed peptidoglycan layer1. Gram-negative bacteria, with their additional outer membrane, are generally less susceptible to this compound[“].
Factors Influencing Efficacy
Structural Features
The potency of this compound and other β-lactams is influenced by specific structural features:
"Woodward's parameter" (h): the height of the pyramid formed by the β-lactam nitrogen and adjacent carbon atoms[“].
"Cohen's parameter" (c): the distance between the carboxylate carbon and β-lactam carbonyl oxygen.
Higher h values and lower c values generally correlate with increased antibiotic potency.
Resistance Mechanisms
Bacteria can develop resistance to this compound through:
Production of β-lactamase enzymes that hydrolyze the β-lactam ring.
Alterations in PBPs that reduce their affinity for the antibiotic[“].
Understanding these resistance mechanisms is crucial for developing strategies to overcome antibiotic resistance and improve the efficacy of this compound and related antibiotics.
相似化合物的比较
Comparison with Similar Compounds of Penicillin V
This compound, also known as Penicillin vlpenicillin, is a narrow-spectrum antibiotic that belongs to the penicillin class of antibiotics. When comparing it to similar compounds, several key differences emerge:
This compound vs. Penicillin G
This compound is the Penicillin vl analog of penicillin G[“].
Unlike penicillin G, this compound is resistant to inactivation by gastric acid, making it suitable for oral administration[“].
This compound has approximately 80% plasma protein binding, compared to 60% for penicillin G.
This compound vs. Other Natural Penicillins
This compound has a potency of 130-140% relative to penicillin G, while other natural penicillins like penicillin F (2-Pentenylpenicillin) have lower potencies ranging from 70-82%[“].
This compound vs. Semi-Synthetic Penicillins
This compound has a narrower spectrum of activity compared to semi-synthetic penicillins like amoxicillin[“].
It is primarily effective against gram-positive bacteria and some gram-negative cocci, while semi-synthetic penicillins often have broader coverage.
Antimicrobial Spectrum
This compound shows high in vitro activity against:
Staphylococci (except penicillinase-producing strains)
Streptococci (groups A, C, G, H, L and M)
Pneumococci[“]
It is also active against various other organisms like Corynebacterium diphtheriae, Bacillus anthracis, and Treponema pallidum.
Resistance Patterns
The S. mitis group shows higher resistance to this compound compared to other viridans group streptococci[“].
Resistance rates vary geographically, with some regions showing increasing resistance over time.
Chemical Structure
This compound shares the core penam structure with other penicillins, consisting of:
A β-lactam ring
A thiazolidine ring
A side chain that distinguishes it from other penicillins[“]
常见问题
What is the main raw material for Penicillin V production?
The main raw material is the microorganism Penicillium chrysogenum, along with nutrient media and phenoxyacetic acid as a precursor.
How long does the fermentation process take?
The fermentation process typically takes 2-4 days for the mold to grow under controlled conditions.
What are the key challenges in this compound manufacturing?
Key challenges include maintaining sterile conditions, optimizing fermentation conditions, and efficiently extracting and purifying the penicillin from the fermentation broth.
How is the purity of this compound ensured?
Purity is ensured through multiple extraction and purification steps, including solvent extraction, crystallization, and analytical techniques like HPLC and NMR.
What are the differences between this compound and other penicillin types?
This compound is produced by adding phenoxyacetic acid during fermentation, while other types use different precursors. This results in different side chains and properties of the final product.
What is the most common chemical reaction of this compound?
The most common reaction is hydrolysis, which can occur under acidic or alkaline conditions, or be catalyzed by enzymes like this compound acylase.
How does the β-lactam ring contribute to this compound's reactivity?
The β-lactam ring is crucial for this compound's antimicrobial properties and is a key site for various chemical reactions, including hydrolysis.
What analytical methods are used to study this compound reactions?
Common methods include HPLC, NMR spectroscopy, UV-Vis spectrophotometry, and mass spectrometry.
How do environmental factors affect this compound's chemical reactions?
Factors like pH, temperature, and the presence of organic solvents can significantly influence reaction rates and mechanisms of this compound.
What role do metal ions play in this compound reactions?
Transition metal ions can catalyze certain reactions of this compound, particularly nucleophilic reactions.
属性
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLBGHOLXOTWMN-MBNYWOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1098-87-9 (mono-hydrochloride salt), 132-98-9 (mono-potassium salt), 147-48-8 (mono-hydrochloride salt) | |
| Record name | Penicillin V [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023429 | |
| Record name | Penicillin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Penicillin v is a white crystalline powder. (NTP, 1992), Solid | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Penicillin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 55 °F (NTP, 1992), <0.1 g/100mL, In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum., Sol in alcohol and acetone; insoluble in fixed oils, 4.54e-01 g/L | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenoxymethylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00417 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENICILLIN V | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penicillin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phenoxymethylpenicillin inhibits the biosynthesis of cell wall mucopeptide by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical in the cell wall synthesis and maintenance, as well as cell division. This disrupts the third and last stage of bacterial cell wall synthesis. This subsequently leads to cell lysis., Penicillins and breakdown products of penicillins act as haptens after their covalent reaction with proteins. The most important antigenic intermediate of penicillin appears to be the penicilloyl moiety, which is formed when the beta-lactam ring is opened. This is considered to be the major (predominant) determinant of penicillin allergy. /Penicillins/, Penicillin is known to interfere with synthesis of N-acetylmuramic acid mucopeptides and teichoic acids which are part of cell-wall material. ... Under favorable conditions penicillin exerts direct bactericidal action, & successful penicillin therapy may be relatively independent of immunity mechanisms of the host. /Penicillins/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
| Record name | Phenoxymethylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00417 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENICILLIN V | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Commercially available penicillin ... V preparations may contain small amounts of high molecular weight protein impurities that originate from the fermentation process used to produce the drugs. | |
| Record name | PENICILLIN V | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
white, crystalline powder | |
CAS No. |
87-08-1 | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Penicillin V | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillin V [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxymethylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00417 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penicillin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenoxymethylpenicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIN V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61I075U2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PENICILLIN V | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penicillin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 to 262 °F (Decomposes) (NTP, 1992), 120 - 128 °C | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Penicillin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Penicillin V exert its antibacterial effect?
A: this compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). These PBPs are enzymes involved in the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By binding to and inhibiting PBPs, this compound disrupts cell wall integrity, leading to bacterial cell death. []
Q2: Is this compound bactericidal or bacteriostatic?
A: this compound is generally considered bactericidal, meaning it kills bacteria, at concentrations close to its bacteriostatic levels, which inhibit bacterial growth. []
Q3: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C16H18N2O5S and a molecular weight of 350.39 g/mol. []
Q4: What spectroscopic techniques have been employed to characterize this compound?
A: Infrared absorption spectroscopy has been used to identify this compound. [] Near-infrared (NIR) spectroscopy has been explored as a rapid method for conformity testing of this compound potassium tablets. []
Q5: How does the stability of this compound compare to Penicillin G?
A: this compound is more resistant to acid inactivation compared to Penicillin G. This characteristic makes it particularly suitable for oral administration as it does not require special formulations to protect it from gastric acid. [, ]
Q6: Does this compound possess any catalytic properties?
A6: The provided research papers do not offer detailed information regarding computational chemistry studies or QSAR models specifically for this compound.
A: While the provided research papers do not delve into specific SAR studies for this compound, they highlight the significance of the β-lactam ring for antibacterial activity. Modifications to this core structure, particularly the acylamino side chain at the 6β-position, have led to the development of various penicillin derivatives with altered spectra of activity and pharmacological properties. []
Q7: Are there formulations that enhance the stability or bioavailability of this compound potassium?
A: Microencapsulation of this compound potassium with ethylcellulose has been investigated to mask the odor and potentially improve patient compliance. This approach might also offer advantages in terms of stability and controlled release. []
A7: The provided research papers do not focus on SHE regulations specific to this compound.
Q8: Does food intake influence the absorption of benzathine this compound?
A: Yes, food delays the absorption of benzathine this compound. Administering the drug after meals leads to a slightly prolonged presence of measurable serum concentrations. []
Q9: What is the efficacy of this compound in treating acute otitis media in a rat model?
A: In a rat model of pneumococcal otitis media, oral administration of this compound (100 mg/kg/day for 5 days) significantly reduced goblet cell density in middle ear mucosa, indicating reduced secretory capacity and inflammation, compared to untreated controls. This effect persisted even 6 months after the initial infection. []
Q10: Has this compound demonstrated efficacy in treating subacute bacterial endocarditis?
A: Case studies suggest the effectiveness of orally administered this compound in achieving sustained clinical remission in patients with bacteremia caused by alpha-hemolytic streptococci. []
Q11: Can this compound be used to treat maxillary sinus infections?
A: A study examining the concentration of this compound in maxillary sinus secretions after repeated doses found measurable concentrations in only a small percentage of purulent secretions. This suggests that higher doses or alternative antibiotics might be needed for effective treatment of such infections. []
Q12: Does resistance to this compound exist?
A: Yes, resistance to this compound, primarily due to the production of β-lactamases by bacteria, is a growing concern. β-lactamases are enzymes that inactivate penicillins by hydrolyzing their β-lactam ring. []
Q13: What strategies can overcome β-lactamase-mediated resistance to this compound?
A: Combining this compound with a β-lactamase inhibitor, such as clavulanic acid, can enhance its efficacy against β-lactamase-producing bacteria. []
Q14: What is a common adverse effect associated with this compound use?
A: Allergic reactions are the most common adverse effect of penicillin use. These can range from mild skin rashes to severe, life-threatening anaphylaxis. [, ]
Q15: What are the potential long-term effects of this compound use?
A15: The research provided does not offer detailed information on the long-term effects of this compound use.
Q16: Are there any concerns regarding the carcinogenicity of this compound?
A: A two-year study in rats and mice found no evidence of carcinogenic activity of Penicillin VK (the potassium salt of this compound) when administered orally. []
A16: The provided research papers do not discuss specific drug delivery or targeting strategies for this compound.
A16: The provided research papers do not provide information on specific biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying adverse effects.
Q17: What analytical methods are used to determine this compound concentration?
A: Microbiological assays, specifically using Bacillus subtilis as the test strain, have been employed to determine this compound concentrations in plasma. [] High-performance liquid chromatography (HPLC) is also a commonly used method for analyzing this compound and its related compounds. [, ]
Q18: What are the environmental concerns associated with this compound?
A: The presence of this compound in wastewater and other environmental compartments raises concerns about potential risks to human health and the emergence of antibiotic-resistant bacteria. []
Q19: Are there any microorganisms capable of degrading this compound?
A: Yes, Ochrobactrum tritici, a bacterial strain, has shown promising results in effectively degrading this compound potassium. []
A19: The provided research papers do not present specific details on the dissolution and solubility of this compound.
A19: While not explicitly discussed in detail, the use of standard analytical techniques like HPLC and microbiological assays implies the importance of method validation, ensuring accuracy, precision, and specificity in measuring this compound and assessing its quality.
A: The use of NIR spectroscopy for conformity testing of this compound potassium tablets highlights the importance of quality control measures to ensure consistency and quality in pharmaceutical manufacturing. []
A19: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its immunogenicity or impact on immunological responses.
A19: The provided research papers do not provide information regarding specific drug-transporter interactions with this compound.
A19: The provided research papers do not discuss specific drug-metabolizing enzyme interactions with this compound.
A: While the provided research papers do not explicitly address biocompatibility, this compound's long history of safe use in humans suggests a good safety profile and biocompatibility. The identification of microorganisms capable of degrading this compound, such as Ochrobactrum tritici, highlights its potential for biodegradation in the environment. []
A: Several alternatives and substitutes for this compound exist, including other β-lactam antibiotics like amoxicillin, as well as macrolides and tetracyclines. The choice of antibiotic depends on factors like the infecting organism, allergy profile, and individual patient characteristics. [, , , , , , , ]
A19: The provided research papers do not delve into specific strategies for recycling or waste management of this compound.
A19: Research on this compound leverages established tools and resources in microbiology, analytical chemistry, and pharmacology. These include techniques like bacterial culture, antimicrobial susceptibility testing, HPLC, mass spectrometry, and various in vivo models.
A: this compound, along with Penicillin G, represents one of the first discovered and clinically used antibiotics. Its development marked a significant milestone in the fight against bacterial infections, revolutionizing the treatment of infectious diseases. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





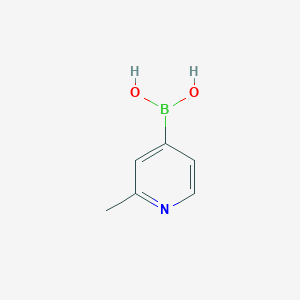
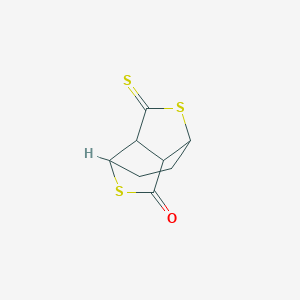
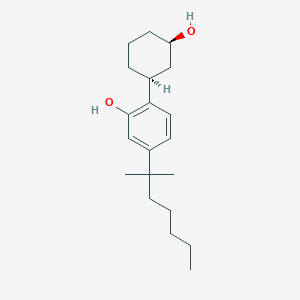
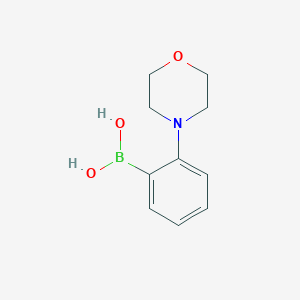

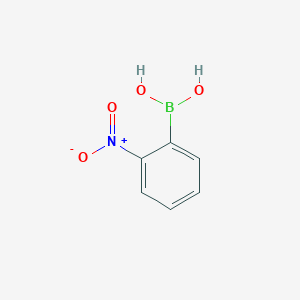


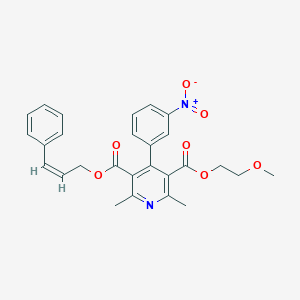
![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)

